tert-butyl N-[(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate
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Overview
Description
N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[321]oct-8-yl]-1-phenyl-1-propanamine is a complex organic compound that features a triazole ring, a bicyclic structure, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Bicyclic Structure Formation: The exo-8-azabicyclo[3.2.1]octane structure is often formed through a Diels-Alder reaction.
Coupling Reactions: The triazole and bicyclic structures are then coupled with the phenyl group and the propanamine chain.
Boc Protection: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the bicyclic structure.
Substitution: Substitution reactions can occur at the phenyl group or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[32
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use as a drug candidate or a pharmacological tool.
Industry: Possible applications in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-Boc-(1S)-3-[3-(3-methyl-5-phenyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine
- N-Boc-(1S)-3-[3-(3-ethyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine
Uniqueness
The uniqueness of N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine lies in its specific substitution pattern and isotopic labeling, which can provide distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C27H41N5O2 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
tert-butyl N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate |
InChI |
InChI=1S/C27H41N5O2/c1-18(2)25-30-29-19(3)32(25)23-16-21-12-13-22(17-23)31(21)15-14-24(20-10-8-7-9-11-20)28-26(33)34-27(4,5)6/h7-11,18,21-24H,12-17H2,1-6H3,(H,28,33) |
InChI Key |
RFEKTEIXVDWMKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)OC(C)(C)C)C(C)C |
Origin of Product |
United States |
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